molecular formula C16H15NO B1654810 (Z)-N,3-diphenylbut-2-enamide CAS No. 27687-45-2

(Z)-N,3-diphenylbut-2-enamide

Cat. No.: B1654810
CAS No.: 27687-45-2
M. Wt: 237.3 g/mol
InChI Key: HRSFRXQUPFPNSL-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N,3-Diphenylbut-2-enamide is an α,β-unsaturated enamide characterized by a (Z)-configured double bond between carbons 2 and 3 of a butenamide backbone. The molecule features two phenyl groups substituted at the N-position (amide nitrogen) and the C3 position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The (Z)-configuration introduces rigidity, influencing intermolecular interactions and reactivity.

Properties

CAS No.

27687-45-2

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

(Z)-N,3-diphenylbut-2-enamide

InChI

InChI=1S/C16H15NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18)/b13-12-

InChI Key

HRSFRXQUPFPNSL-SEYXRHQNSA-N

SMILES

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

27687-45-2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the enamide core but differ in substituents, stereochemistry, or functional groups:

Compound Name Substituents (Positions) Molecular Weight Key Features Biological/Chemical Relevance
(Z)-N,3-Diphenylbut-2-enamide Phenyl (N), Phenyl (C3) ~265.3 g/mol* Rigid (Z)-configuration Potential kinase inhibition
(Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide () Cyano (C2), 4-cyanophenyl (N), Hydroxyl (C3) 270.21 g/mol Polar substituents, hydrogen bonding Leflunomide impurity; immunomodulation
(2Z)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide () 4-aminobutyl (N), 4-hydroxy-3-methoxyphenyl (C3) ~294.3 g/mol* Flexible alkyl chain, phenolic groups Antioxidant or antimicrobial activity

*Calculated based on molecular formula.

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in ’s compound increase electrophilicity at the α,β-unsaturated site, enhancing reactivity toward nucleophiles (e.g., thiols in biological systems) .
  • Hydrogen Bonding: The hydroxyl group in ’s compound facilitates hydrogen bonding, improving aqueous solubility compared to the non-polar phenyl groups in this compound .

Spectroscopic and Analytical Data

  • NMR Chemical Shifts: Substituent electronegativity significantly impacts chemical shifts. For example, cyano groups () deshield neighboring protons, shifting signals downfield, whereas electron-donating methoxy groups () cause upfield shifts .
  • Mass Spectrometry : The molecular ion peaks for these compounds align with their calculated masses (e.g., m/z 270.21 for ’s compound) .

Research Implications and Gaps

While this compound’s structural analogs provide a foundation for understanding its behavior, key gaps remain:

  • Solubility and Stability : Experimental data on lipophilicity (logP) and thermal stability are needed.
  • Synthetic Routes : Optimal methods for stereoselective synthesis (e.g., asymmetric catalysis) are underexplored.
  • Biological Screening: No direct activity data exist; assays against cancer cell lines or microbial strains are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.